molecular formula C14H16N2O2 B568613 ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate CAS No. 115868-55-8

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

Cat. No. B568613
Key on ui cas rn: 115868-55-8
M. Wt: 244.294
InChI Key: JPZMORQMLXMOSQ-UHFFFAOYSA-N
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Patent
US04743586

Procedure details

A mixture of 10.7 g of 4-methylbenzylamine, 12.7 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime and 160 ml of acetonitrile was stirred and refluxed for 3.5 hours. The mixture was cooled, the solid collected and recrystallized from ethanol, giving 6.2 g of 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.O=[C:11]([C:17](=O)[CH3:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(#[N:22])C>>[CH3:18][C:17]1[NH:22][C:6]([C:5]2[CH:8]=[CH:9][C:2]([CH3:1])=[CH:3][CH:4]=2)=[N:7][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CC1=CC=C(CN)C=C1
Name
Quantity
12.7 g
Type
reactant
Smiles
O=C(C(=O)OCC)C(C)=O
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(N1)C1=CC=C(C=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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